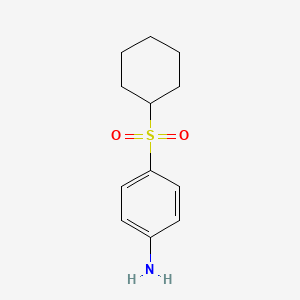

4-Cyclohexylsulfonylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h6-9,11H,1-5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYABHXCKDQJUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300518 | |

| Record name | 4-(Cyclohexylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86810-84-6 | |

| Record name | 4-(Cyclohexylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86810-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclohexylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cyclohexylsulfonylaniline and Its Derivatives

Direct Synthesis Approaches to 4-Cyclohexylsulfonylaniline

The direct construction of the this compound scaffold is primarily achieved through two key bond-forming strategies: the formation of the sulfur-nitrogen bond (sulfonylation) or the carbon-nitrogen bond (amination).

Sulfonylation is a fundamental reaction for creating sulfonamides and involves the reaction of an amine with a sulfonyl-containing electrophile, typically a sulfonyl chloride. In the context of this compound, this involves the reaction of aniline (B41778) with cyclohexanesulfonyl chloride.

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While many methods involve organic solvents and sometimes high temperatures, simplified procedures have been developed. sapub.org For instance, studies on the sulfonylation of aniline with arylsulfonyl chlorides have shown that the reaction can proceed efficiently at room temperature and even under solvent-free conditions. sapub.org The general mechanism involves the nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

Recent advancements have explored visible-light-mediated sulfonylation of anilines using sulfonyl fluorides, which are noted for their stability and potential for modification. nih.gov These photoredox-catalyzed reactions can proceed under mild conditions, offering an alternative to traditional methods. nih.govresearchgate.net In a typical photoredox cycle, a photocatalyst absorbs light and oxidizes the aniline to a radical cation, which then reacts with a sulfonyl radical generated from the sulfonyl fluoride. nih.gov

| Method | Electrophile | Catalyst/Conditions | Key Features |

| Classical Sulfonylation | Cyclohexanesulfonyl Chloride | Base (e.g., Pyridine (B92270), Triethylamine), Solvent (e.g., DCM, Toluene) | Well-established, versatile method. sapub.org |

| Solvent-Free Sulfonylation | Cyclohexanesulfonyl Chloride | Neat, Room Temperature | Simpler workup, reduced solvent waste. sapub.org |

| Photoredox Catalysis | Cyclohexanesulfonyl Fluoride | Ir or Ru photocatalyst, Visible Light, Oxidant | Mild conditions, uses stable sulfonyl fluorides. nih.govresearchgate.net |

Amination reactions form the key aryl-nitrogen bond, typically starting from a pre-formed cyclohexyl aryl sulfone. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. acsgcipr.orgorgsyn.org For the synthesis of this compound, a suitable starting material would be 4-halophenyl cyclohexyl sulfone. The reaction uses a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgwikipedia.org Over the years, several generations of catalyst systems have been developed, allowing the reaction to proceed under milder conditions with a broader range of substrates. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst. libretexts.orgyoutube.com

The Ullmann condensation (or Goldberg reaction for C-N coupling) is a copper-catalyzed alternative. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org Modern variations utilize soluble copper catalysts with ligands like diamines, enabling the reaction to proceed under milder conditions. wikipedia.org The reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. wikipedia.orgresearchgate.net Aryl iodides are generally more reactive than aryl chlorides in this process. wikipedia.org

A third, more classical approach is the reduction of a nitro group. This would involve the synthesis of 4-nitrophenyl cyclohexyl sulfone, followed by reduction of the nitro group to an amine using standard reducing agents like tin chloride, catalytic hydrogenation, or iron in acidic media.

| Method | Substrate | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | 4-Halophenyl cyclohexyl sulfone | Pd catalyst (e.g., Pd(OAc)₂) + Phosphine ligand (e.g., BINAP, DPPF) | High functional group tolerance, mild conditions, widely used. acsgcipr.orgorgsyn.orgwikipedia.org |

| Ullmann Condensation | 4-Halophenyl cyclohexyl sulfone | Cu catalyst (e.g., CuI) + Ligand (e.g., phenanthroline) | Alternative to palladium, often requires higher temperatures. wikipedia.orgiitk.ac.in |

| Nitro Group Reduction | 4-Nitrophenyl cyclohexyl sulfone | Reducing agent (e.g., H₂/Pd, SnCl₂, Fe/HCl) | Classical, high-yielding, but requires synthesis of the nitro precursor. |

Synthesis of Functionalized this compound Derivatives

Functionalization of the parent molecule can be achieved by targeting one of its three distinct components: the aniline moiety, the sulfonyl group, or the cyclohexyl ring.

The aniline portion of the molecule contains a reactive amino group and an activated aromatic ring, providing multiple sites for modification.

N-Functionalization: The primary amine can undergo standard reactions such as N-alkylation and N-acylation to form secondary or tertiary amines and amides, respectively. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative.

Schiff Base Formation: The amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. jmchemsci.com These intermediates can be valuable for further synthetic transformations.

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic aromatic substitution. The powerful directing effect of the amino group (ortho, para-directing) and the deactivating, meta-directing effect of the sulfonyl group will influence the position of incoming electrophiles. Halogenation, nitration, or Friedel-Crafts reactions could introduce substituents at the positions ortho to the amino group.

Oxidative Coupling: A more advanced strategy involves the oxidative coupling of the aniline with other aromatic species. For instance, anilines can be coupled with N,N-dialkyl-p-phenylenediamines in the presence of an oxidant like sodium periodate (B1199274) (NaIO₄) to form new C-N or C-C bonds. nih.gov

The sulfonyl group (SO₂) is generally very stable and chemically robust, making its direct derivatization challenging. However, innovative organometallic approaches have been developed to substitute the entire sulfonyl group.

One such method involves the coordination of a phenyl sulfone to a metal center, such as the tungsten complex {WTp(NO)(PMe₃)}. nih.gov This coordination activates the aromatic ring, allowing for sequential protonation and nucleophilic additions. nih.gov Critically, the sulfone group itself can be substituted by a third independent nucleophile, proceeding through a π-allyl intermediate after the sulfinate anion acts as a leaving group. nih.gov This methodology allows for the complete replacement of the cyclohexylsulfonyl group with other functionalities, dramatically altering the molecule's structure.

Introducing substituents onto the cyclohexyl ring requires overcoming the chemical inertness of its C-H bonds. The stereochemistry of the cyclohexane (B81311) ring, which exists predominantly in a chair conformation, is a critical consideration for these reactions. pressbooks.pub Substituents can occupy either axial or equatorial positions, with larger groups favoring the equatorial position to minimize steric strain. masterorganicchemistry.com

For elimination and substitution reactions on a substituted cyclohexane, the anti-periplanar arrangement of the leaving group and a proton (for E2 elimination) or the incoming nucleophile's trajectory (for SN2 substitution) is crucial, often requiring the relevant groups to be in axial positions. chemistrysteps.comkhanacademy.org

A powerful method for systematically functionalizing the ring involves the aforementioned activation via coordination to a tungsten complex. nih.gov Starting with cyclohexyl phenyl sulfone, this strategy dearomatizes the phenyl ring and allows for a sequence of two separate nucleophilic additions onto what becomes a cyclohexene (B86901) ring system. This provides a route to highly functionalized, trisubstituted cyclohexene derivatives where the substitution pattern can be controlled. nih.gov

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where different enantiomers can have vastly different biological activities. santiago-lab.com Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. This can be achieved through several principal strategies, including the use of chiral auxiliaries, chiral reagents, and chiral catalysts. rug.nl

For a molecule like this compound, chirality could be introduced, for example, by functionalization of the aniline ring or the cyclohexyl group to create a stereogenic center. However, specific methodologies reported in the literature to achieve this for this exact compound are scarce.

Asymmetric Approaches and Chiral Auxiliaries

A common and powerful strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate molecule. wikipedia.orgsigmaaldrich.com This auxiliary, being chiral itself, directs a subsequent chemical transformation to occur stereoselectively, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. rug.nl

A variety of chiral auxiliaries have been developed and are widely used, such as Evans oxazolidinones, pseudoephedrine, and sulfinamides like tert-butanesulfinamide. santiago-lab.comnih.govyale.edu These auxiliaries are effective in a range of reactions including alkylations, aldol (B89426) reactions, and conjugate additions. For instance, amides derived from pseudoephenamine have shown remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov

In the context of this compound, one could envision derivatizing the aniline nitrogen with a chiral auxiliary. Subsequent reactions, such as an alkylation on a position ortho to the amino group, could then proceed with high diastereoselectivity. However, literature detailing such a specific application to the this compound framework is not available.

Enantioselective Catalysis Incorporating Cyclohexylsulfonylamino Structures

Enantioselective catalysis is a highly efficient method for synthesizing chiral compounds, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. ajchem-b.com This field includes catalysis by transition metals complexed with chiral ligands, organocatalysis, and biocatalysis.

For sulfonamides, significant progress has been made in their catalytic enantioselective synthesis. For example, chiral palladium catalysts have been used for the N-allylation of N-(2,6-disubstituted-phenyl)sulfonamides to create N-C axial chirality with good enantioselectivity. nih.gov Asymmetric hydrogenation is another powerful tool for producing chiral amines and related compounds. ajchem-b.com

Theoretically, a derivative of this compound containing a prochiral group, such as an imine formed from the aniline nitrogen, could be a substrate for enantioselective reduction using a chiral catalyst. For instance, the catalytic asymmetric diamination of alkyl dienes using a chiral phosphoramidite (B1245037) ligand with a palladium catalyst has been shown to produce cyclic sulfamides in high yield and enantiomeric excess. nih.gov While these methods demonstrate the potential for creating chiral sulfonamides, their direct application to introduce chirality into derivatives of this compound has not been specifically reported.

One study on the NHC-catalyzed atroposelective synthesis of C-O axially chiral benzonitriles did employ a substrate containing a cyclohexyl group, but this was in a different structural context and did not involve the cyclohexylsulfonylaniline core. acs.org Similarly, the enantiospecific synthesis of aniline-derived sulfonimidamides has been achieved, but this represents a different class of compound. wur.nl

Reactivity and Mechanistic Studies of 4 Cyclohexylsulfonylaniline

Chemical Transformations of the Aniline (B41778) Group

The aniline portion of the molecule, consisting of the primary amine attached to the benzene (B151609) ring, is a key site of reactivity. The lone pair of electrons on the nitrogen atom can be donated into the aromatic system, influencing its reactivity in various ways.

Electrophilic Aromatic Substitution Reactions

The primary amine group is a strong activating group and an ortho-, para- director for electrophilic aromatic substitution. This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the intermediate carbocation (arenium ion) formed during the reaction. Conversely, the cyclohexylsulfonyl group is a deactivating group and a meta-director due to its strong electron-withdrawing nature. In 4-Cyclohexylsulfonylaniline, the powerful activating and ortho-directing effect of the amino group dominates over the deactivating and meta-directing effect of the sulfonyl group. Consequently, electrophilic substitution is expected to occur at the positions ortho to the amine group (and meta to the sulfonyl group).

| Electrophile | Reagents and Conditions | Major Product(s) | Representative Yield (%) |

| Br⁺ | Br₂ in acetic acid | 2-Bromo-4-(cyclohexylsulfonyl)aniline | 85-95 |

| NO₂⁺ | HNO₃, H₂SO₄, 0-5 °C | 2-Nitro-4-(cyclohexylsulfonyl)aniline | 70-80 |

| SO₃ | Fuming H₂SO₄ | 2-Amino-5-(cyclohexylsulfonyl)benzenesulfonic acid | 90-95 |

Table 1: Representative Electrophilic Aromatic Substitution Reactions of this compound

This table presents hypothetical data based on the known reactivity of substituted anilines. The yields are estimates and would require experimental verification.

Reactions Involving the Primary Amine

The primary amine of this compound undergoes typical reactions of arylamines. It can act as a nucleophile, reacting with various electrophiles.

Alkylation: The primary amine can be alkylated with alkyl halides. However, polyalkylation is a common side reaction, leading to a mixture of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Controlling the stoichiometry and reaction conditions is crucial for selective mono-alkylation.

Acylation: The reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) readily forms the corresponding N-acyl derivative (an amide). This reaction is generally high-yielding and is often used to protect the amino group during other transformations. For instance, acylation with acetyl chloride would yield N-(4-(cyclohexylsulfonyl)phenyl)acetamide.

Diazotization and Coupling Reactions

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form diazonium salts. The resulting 4-cyclohexylsulfonylbenzenediazonium salt is a versatile intermediate.

The diazonium salt can then undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile. The coupling generally occurs at the para position of the activated ring. For example, coupling with phenol (B47542) in a basic solution would yield 4-((4-(cyclohexylsulfonyl)phenyl)diazenyl)phenol icrc.ac.irwikipedia.orgicrc.ac.ir.

| Coupling Partner | Reaction Conditions | Azo Dye Product |

| Phenol | NaOH (aq), 0-5 °C | 4-((4-(cyclohexylsulfonyl)phenyl)diazenyl)phenol |

| N,N-Dimethylaniline | HCl (aq), 0-5 °C | 4-((4-(cyclohexylsulfonyl)phenyl)diazenyl)-N,N-dimethylaniline |

| 2-Naphthol | NaOH (aq), 0-5 °C | 1-((4-(cyclohexylsulfonyl)phenyl)diazenyl)naphthalen-2-ol |

Table 2: Representative Azo Coupling Reactions of Diazotized this compound

This table illustrates potential azo coupling products based on established procedures for aniline derivatives.

Reactivity of the Sulfonamide Moiety

While the sulfonamide group in this compound is generally stable, the nitrogen atom can participate in further reactions, particularly after the primary aniline group has been modified or protected.

N-Alkylation and N-Acylation Reactions

If the primary aniline is first acylated to protect it, the resulting N-(4-(cyclohexylsulfonyl)phenyl)acetamide still possesses a sulfonamide N-H bond. This proton is acidic and can be removed by a strong base to generate a nucleophilic nitrogen atom, which can then be alkylated or acylated.

| Reaction Type | Reagent | Base | Product |

| N-Alkylation | Methyl iodide (CH₃I) | Sodium hydride (NaH) | N-(4-(cyclohexylsulfonyl)phenyl)-N-methylacetamide |

| N-Acylation | Benzoyl chloride (C₆H₅COCl) | Potassium carbonate (K₂CO₃) | N-benzoyl-N-(4-(cyclohexylsulfonyl)phenyl)acetamide |

Table 3: Representative N-Alkylation and N-Acylation of the Sulfonamide Moiety (after protection of the aniline group)

This data is illustrative of general sulfonamide reactivity and assumes prior protection of the primary amine.

Sulfochlorination and Sulfonamide Formation

Starting from a precursor where the aniline group is protected, for instance as an acetanilide, it is conceptually possible to introduce a sulfonyl chloride group onto the aromatic ring via chlorosulfonation with chlorosulfonic acid (ClSO₃H). However, in the case of this compound, the ring is already substituted with a sulfonyl group.

A more relevant transformation is the synthesis of new sulfonamides starting from this compound. The primary amine can react with a variety of sulfonyl chlorides (R-SO₂Cl) in the presence of a base to yield N-substituted sulfonamides. This reaction provides a pathway to a diverse range of compounds with potential applications in medicinal chemistry. For example, reaction with p-toluenesulfonyl chloride would yield N-(4-(cyclohexylsulfonyl)phenyl)-4-methylbenzenesulfonamide.

| Sulfonyl Chloride | Base | Product |

| Methanesulfonyl chloride | Pyridine | N-(4-(cyclohexylsulfonyl)phenyl)methanesulfonamide |

| Benzenesulfonyl chloride | Triethylamine | N-(4-(cyclohexylsulfonyl)phenyl)benzenesulfonamide |

| Dansyl chloride | Sodium bicarbonate | 5-(dimethylamino)-N-(4-(cyclohexylsulfonyl)phenyl)naphthalene-1-sulfonamide |

Table 4: Synthesis of Novel Sulfonamides from this compound

This table showcases the synthesis of various sulfonamides from this compound based on standard synthetic procedures.

Conformational Analysis and Stereochemical Behavior

Cyclohexyl Ring Conformations

The cyclohexane (B81311) ring is not a planar structure. To alleviate the inherent ring strain that would be present in a flat hexagon, it adopts a puckered, three-dimensional structure. The most stable and predominant conformation is the "chair" conformation. pressbooks.pubmasterorganicchemistry.com This arrangement allows for all carbon-carbon bonds to have bond angles of approximately 109.5°, which is the ideal tetrahedral angle, thus minimizing angle strain. pressbooks.pub Furthermore, all hydrogen atoms on adjacent carbon atoms are in a staggered arrangement, which minimizes torsional strain. pressbooks.pub

The chair conformation is in a rapid equilibrium with other, less stable conformations, such as the "boat" and "twist-boat" conformations. However, due to its lower energy state, the vast majority of this compound molecules at room temperature will have their cyclohexyl ring in the chair form. masterorganicchemistry.com

In a substituted cyclohexane, such as in this compound, the substituent (the sulfonyl aniline group) can be located in one of two positions on the chair conformer: axial or equatorial.

Axial Position: The bond to the substituent is parallel to the principal axis of the ring.

Equatorial Position: The bond to the substituent is directed away from the center of the ring, lying roughly in the "equator" of the molecule.

These two chair conformations can interconvert through a process known as "ring flipping". pressbooks.pub For this compound, this means the sulfonyl aniline group can switch between an axial and an equatorial position.

Generally, the conformation where the substituent is in the equatorial position is more stable. utdallas.edu This is due to the avoidance of steric hindrance, specifically 1,3-diaxial interactions, which occur when an axial substituent interacts unfavorably with the other two axial hydrogen atoms on the same side of the ring. sapub.org Therefore, it is expected that this compound will predominantly exist in the conformation where the sulfonyl aniline group occupies the equatorial position on the cyclohexane ring.

Table 1: Conformational Energy (A-values) of Cyclohexane Substituents

| Substituent | A-value (kcal/mol) |

| -H | 0 |

| -CH₃ | 1.74 |

| -OH | 0.94 |

| -Cl | 0.53 |

| -Br | 0.48 |

| -CN | 0.21 |

| -C₆H₅ | 2.8 |

Data sourced from general organic chemistry principles.

Influence of the Sulfonamide Group on Molecular Conformation

The sulfonamide linkage can participate in intramolecular and intermolecular interactions, such as hydrogen bonding, which can affect the orientation of the functional groups. mdpi.com The sulfonamide moiety is known to engage in electrostatic and noncovalent bonding interactions, which can play a role in how the molecule interacts with other molecules or biological targets. mdpi.com

Advanced Spectroscopic and Structural Characterization of 4 Cyclohexylsulfonylaniline Analogues

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 4-Cyclohexylsulfonylaniline analogues. These techniques probe the vibrational modes of molecules, which are sensitive to the chemical environment, bond strengths, and molecular symmetry.

In the FT-IR spectrum of a typical 4-aminophenyl sulfone, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine group usually appear as two distinct bands in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (-SO₂) are expected to produce strong absorption bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of the aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-N stretching vibration is typically observed in the 1340-1250 cm⁻¹ range. For a this compound, additional bands corresponding to the C-H stretching and bending vibrations of the cyclohexyl group would be present, typically below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. The symmetric stretching of the sulfonyl group often gives a strong Raman signal. The aromatic ring vibrations also produce characteristic Raman bands. By analyzing the position, intensity, and shape of the peaks in both FT-IR and Raman spectra, a detailed molecular fingerprint of this compound analogues can be obtained.

Table 1: Expected Vibrational Frequencies for this compound Analogues

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3400-3200 | FT-IR, Raman |

| Sulfonyl (-SO₂) | Asymmetric Stretch | 1350-1300 | FT-IR |

| Sulfonyl (-SO₂) | Symmetric Stretch | 1160-1120 | FT-IR, Raman |

| Aromatic Ring | C-H Stretch | >3000 | FT-IR, Raman |

| Aromatic Ring | C=C Stretch | 1600-1450 | FT-IR, Raman |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and three-dimensional structure of molecules in solution.

¹H NMR: The proton NMR spectrum of a this compound analogue would exhibit characteristic signals. The protons of the aniline (B41778) ring, being in a para-substituted system, would typically appear as two doublets in the aromatic region (around 6.5-8.0 ppm). The chemical shift of the amino (-NH₂) protons can vary and may appear as a broad singlet. The protons on the cyclohexyl ring would produce a complex set of overlapping multiplets in the aliphatic region (typically 1.0-2.5 ppm). The proton attached to the sulfur-bearing carbon of the cyclohexyl ring would likely be found at the downfield end of this region. In studies of 4-aminophenyl phenyl sulfones, a close correlation has been observed between the Hammett constant of a substituent on one phenyl ring and the proton NMR chemical shift of the para-amino group on the other ring, indicating electronic communication through the sulfonyl bridge rsc.orgrsc.org.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework. The aromatic carbons would show signals in the range of 110-155 ppm. The carbon attached to the nitrogen (C-NH₂) would be upfield relative to the carbon attached to the sulfonyl group (C-SO₂). The cyclohexyl carbons would resonate in the aliphatic region (20-50 ppm).

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC). These experiments are crucial for unambiguously assigning all the proton and carbon signals, especially for the complex cyclohexyl spin system.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Nucleus | Expected Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | ¹H | 6.5 - 8.0 |

| Amino Proton | ¹H | Variable (broad) |

| Cyclohexyl Protons | ¹H | 1.0 - 2.5 |

| Aromatic Carbons | ¹³C | 110 - 155 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry would provide the accurate mass of the molecular ion, allowing for the determination of its molecular formula.

Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for sulfonamides include cleavage of the C-S and S-N bonds. For this compound, characteristic fragments would be expected from the loss of the cyclohexyl group or the aniline group. The fragmentation pattern provides a unique fingerprint that can be used to confirm the structure of the molecule.

Table 3: Potential Fragments in the Mass Spectrum of this compound

| Fragment | Structure |

|---|---|

| [M - C₆H₁₁]⁺ | [H₂NC₆H₄SO₂]⁺ |

| [M - SO₂C₆H₁₁]⁺ | [H₂NC₆H₄]⁺ |

| [C₆H₁₁]⁺ | Cyclohexyl cation |

X-ray Crystallography for Solid-State Structure Determination

For analogues of this compound, single-crystal X-ray diffraction would reveal the conformation of the cyclohexyl ring (typically a chair conformation) and the relative orientation of the aniline and cyclohexylsulfonyl moieties. Studies on related 4-aminophenyl sulfones have shown a significant degree of charge redistribution, with electron charge transfer occurring from the amino group to the sulfonyl group. This results in a shortening of the C-N and C-S bond distances and an increase in the quinoid character of the phenylene ring rsc.orgrsc.org.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the crystal structures of 4-aminophenyl sulfones, hydrogen bonding plays a crucial role. The amino group acts as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group act as acceptors. This typically leads to the formation of linear chains or two-dimensional networks of molecules linked by N-H···O=S hydrogen bonds rsc.orgrsc.org. These hydrogen bonds are generally considered to be relatively weak. The specific packing arrangement will influence the physical properties of the solid, such as its melting point and solubility.

Conformational polymorphism is the ability of a compound to crystallize in different crystal structures due to the existence of different molecular conformations. The flexibility of the cyclohexyl ring and the rotational freedom around the C-S and S-N bonds in this compound could potentially lead to the existence of conformational polymorphs. Different polymorphs can exhibit distinct physical properties. The study of conformational polymorphism involves crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting crystal structures by X-ray diffraction.

Computational and Theoretical Investigations of 4 Cyclohexylsulfonylaniline

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-Cyclohexylsulfonylaniline. nih.govijcce.ac.ir These computational approaches solve approximations of the Schrödinger equation to determine a molecule's energetic and electronic properties. mdpi.com Methods such as DFT with the B3LYP functional and a 6-311G+(d,p) basis set are commonly utilized for these types of investigations. nih.gov

A fundamental step in computational chemistry is molecular geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the minimum energy on the potential energy surface. pennylane.ai For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the configuration with the lowest total energy is identified. This optimized geometry is crucial, as it serves as the foundation for subsequent calculations of molecular properties. mdpi.compennylane.ai The procedure typically calculates the energy at an initial geometry and then searches for a new geometry with lower energy until a stable minimum is reached. mdpi.com The resulting optimized structure provides key insights into the spatial relationship between the aniline (B41778), sulfonyl, and cyclohexane (B81311) moieties.

Table 1: Predicted Geometrical Parameters for Optimized this compound Note: This data is illustrative, based on typical values for similar functional groups, and represents expected outcomes from DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-S (sulfonyl-cyclohexyl) | 1.85 Å |

| C-S (sulfonyl-phenyl) | 1.78 Å | |

| S=O (sulfonyl) | 1.45 Å | |

| S-N (sulfonyl-aniline) | 1.65 Å | |

| C-N (phenyl-amine) | 1.40 Å | |

| Bond Angles | O=S=O | 120.5° |

| C-S-C | 105.0° | |

| C-N-H | 112.0° | |

| Dihedral Angles | C-S-C-C (cyclohexyl twist) | 60.0° |

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital, acts as an electron acceptor, and its energy indicates the molecule's electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a significant indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijcce.ac.ir For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO would likely be centered on the electron-withdrawing sulfonyl group and the adjacent phenyl ring. This distribution dictates how the molecule interacts with electrophiles and nucleophiles.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: This data is illustrative and represents expected outcomes from DFT calculations.

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -5.85 | Region of nucleophilic attack (electron donation) |

| LUMO | -1.20 | Region of electrophilic attack (electron acceptance) |

| Energy Gap (ΔE) | 4.65 | Indicates high kinetic stability |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule's surface. libretexts.org These maps are color-coded to indicate different electrostatic potential values: red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. wolfram.comdeeporigin.com Green and yellow areas represent neutral or weakly charged regions.

For this compound, an MEP map would be expected to show a high concentration of negative potential (red) around the oxygen atoms of the sulfonyl group and, to a lesser extent, the nitrogen atom of the aniline group, due to the high electronegativity of these atoms. researchgate.net Conversely, the hydrogen atoms of the amine group and regions around the cyclohexane ring would likely exhibit positive potential (blue). researchgate.net MEP maps are invaluable in understanding intermolecular interactions, predicting sites of reactivity, and guiding rational drug design by identifying regions for potential hydrogen bonding or electrostatic interactions with a biological target. deeporigin.com

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system, MD simulations can reveal the conformational landscape of flexible molecules like this compound and analyze their interactions with their environment, such as a solvent. rug.nlresearchgate.net

A key area of investigation for this molecule is the conformational flexibility of the cyclohexane ring. Cyclohexane and its derivatives are known to exist predominantly in a "chair" conformation, which is free of angle and torsional strain. pressbooks.pub These chair conformations can interconvert through a process known as ring flipping. pressbooks.pubsapub.org For this compound, MD simulations can determine the relative stability of the two possible chair conformations where the sulfonyl-aniline substituent is in either an axial or an equatorial position. The conformation with the bulky substituent in the equatorial position is generally more stable due to reduced steric hindrance. utdallas.edunih.gov MD simulations can also quantify the energy barrier for this interconversion and explore the population of other less stable conformations like the "boat" or "twist-boat". utdallas.edu

In Silico Modeling for Biological Activity Prediction and Ligand Design

In silico modeling encompasses a range of computational techniques used to predict the biological activity of molecules and to guide the design of new therapeutic agents. researchgate.netnih.gov These methods are essential for identifying potential drug candidates and understanding their mechanisms of action at a molecular level before undertaking expensive and time-consuming laboratory synthesis and testing.

Molecular docking is a prominent in silico technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govresearchgate.net The goal is to predict the binding mode and affinity of the ligand, often quantified by a scoring function that estimates the free energy of binding. japer.innih.gov

Sulfonamide-containing compounds are known to inhibit various enzymes. For this compound, potential enzyme targets for docking studies could include carbonic anhydrases or cyclooxygenase-2 (COX-2), both of which are established targets for sulfonamide-based drugs. japer.innih.gov In a typical docking study, the crystal structure of the target enzyme is obtained from a protein database. The this compound molecule is then placed into the enzyme's active site, and various conformations and orientations are sampled. The simulation identifies the most favorable binding poses and calculates a docking score. Analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site, providing a rationale for the molecule's potential inhibitory activity. japer.inresearchgate.net

Table 3: Hypothetical Molecular Docking Results for this compound with Target Enzymes Note: This data is illustrative and represents plausible outcomes from molecular docking simulations.

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Carbonic Anhydrase II | -8.5 | His94, His96, Thr199 | H-Bond with Sulfonyl O, Hydrophobic with Cyclohexyl |

| COX-2 | -9.2 | Arg120, Tyr355, Ser530 | H-Bond with Aniline N-H, Hydrophobic with Phenyl |

| p38 MAP Kinase | -7.9 | Met109, Lys53, Asp168 | H-Bond with Sulfonyl O, Pi-Stacking with Phenyl |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies on sulfonamide derivatives typically involve the calculation of various molecular descriptors that quantify different aspects of the chemical structure. These descriptors can be broadly categorized as follows:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and polarizability.

Geometrical (3D) descriptors: These describe the three-dimensional shape and size of the molecule.

Once the descriptors are calculated for a set of sulfonamide analogues with known biological activities, statistical methods are employed to build the QSAR model. Common statistical techniques include Multiple Linear Regression (MLR), Support Vector Machine (SVM), and Least Squares Support Vector Machine (LSSVM). benthamdirect.comqub.ac.uk The goal is to create a robust model that can accurately predict the activity of compounds not included in the initial training set.

For instance, in a hypothetical QSAR study on a series of 4-alkylsulfonylaniline derivatives, a model might reveal that the biological activity is positively correlated with the hydrophobicity of the alkyl group and negatively correlated with its steric bulk. Such a finding would guide the design of new analogues with potentially enhanced activity.

To illustrate the type of data generated in a QSAR study, the following interactive table presents a hypothetical dataset for a series of sulfonamide derivatives.

| Compound | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) | LogP | Molecular Weight |

| Derivative 1 | 1.2 | 1.5 | 2.8 | 250.3 |

| Derivative 2 | 0.8 | 0.9 | 3.1 | 264.4 |

| Derivative 3 | 2.5 | 2.3 | 2.5 | 236.3 |

| Derivative 4 | 0.5 | 0.6 | 3.5 | 278.4 |

| Derivative 5 | 3.1 | 2.9 | 2.2 | 222.3 |

Exploration of Biological Activities and Mechanisms Non Clinical Focus

Antimicrobial Activity Investigations (Antibacterial and Antifungal)

Synergistic Effects with Established Antimicrobials

The potential for a compound to enhance the efficacy of existing antimicrobial agents is a significant area of pharmaceutical research. This synergistic activity can help to overcome antibiotic resistance and reduce the required dosage of conventional antibiotics, thereby minimizing potential side effects. The assessment of such effects typically involves in vitro studies where various combinations of the compound and known antibiotics are tested against a panel of pathogenic microorganisms.

A standard method for evaluating synergy is the checkerboard assay, which determines the fractional inhibitory concentration (FIC) index. An FIC index of ≤ 0.5 is generally considered indicative of a synergistic interaction. Other methods include time-kill assays, which observe the rate of bacterial killing over time in the presence of the combined agents.

Despite the importance of this research area, there are currently no published studies that have investigated the synergistic effects of 4-Cyclohexylsulfonylaniline with established antimicrobial drugs.

Antineoplastic Activity in Cell Lines (In Vitro Studies)

The investigation of a compound's potential as an anticancer agent begins with in vitro studies on various cancer cell lines. These studies are crucial for determining the compound's cytotoxicity, its ability to inhibit cell proliferation, and the underlying mechanisms of its action.

Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

The initial screening for antineoplastic activity involves assessing a compound's ability to kill cancer cells (cytotoxicity) or inhibit their growth and division (antiproliferative effects). These effects are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the viability of a cancer cell population by 50%.

Commonly used assays for this purpose include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability, and the SRB (sulforhodamine B) assay, which quantifies cellular protein content.

Currently, there is no publicly available data from in vitro studies detailing the cytotoxic or antiproliferative effects of this compound on any cancer cell lines.

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which many anticancer drugs exert their effects is the induction of apoptosis, or programmed cell death. This process is characterized by distinct morphological and biochemical changes in the cell. Techniques such as flow cytometry with annexin V and propidium iodide staining are used to detect and quantify apoptotic cells.

Another critical aspect of a compound's anticancer activity is its ability to interfere with the cell cycle, the series of events that lead to cell division. By arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), a compound can prevent cancer cells from proliferating. Cell cycle analysis is commonly performed using flow cytometry to measure the DNA content of cells stained with a fluorescent dye.

No studies have been published that examine the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells.

Target Identification and Pathway Modulation (e.g., kinase inhibition)

Understanding the specific molecular targets and signaling pathways affected by a compound is essential for its development as a therapeutic agent. Many modern cancer therapies are designed to inhibit specific proteins, such as kinases, which are critical for cancer cell growth and survival.

Techniques used to identify molecular targets include affinity chromatography, proteomics, and computational modeling. Once a target is identified, further studies are conducted to elucidate how the compound modulates its activity and the downstream signaling pathways. For example, Western blotting can be used to assess the phosphorylation status of key proteins in a signaling cascade.

There is currently no research available that identifies the molecular targets of this compound or describes its effects on any specific signaling pathways, including kinase inhibition.

Other Receptor Interaction and Modulatory Studies (Non-Clinical)

Beyond its potential antimicrobial and antineoplastic activities, a compound may interact with various other receptors in the body, leading to a range of pharmacological effects.

Applications in Advanced Materials and Chemical Catalysis

Role as a Building Block in Polymeric Materials

The presence of a reactive amine group on the aromatic ring allows 4-Cyclohexylsulfonylaniline to be utilized as a monomeric unit in the synthesis of various polymers. The sulfonamide group imparts specific chemical and physical properties to the resulting polymer chains, influencing their solubility, thermal stability, and interaction with other molecules.

Preparation of Sulfonamide-Based Polymers

This compound can be incorporated into polymer backbones through several polymerization techniques. For instance, it can react with difunctional compounds, such as diacyl chlorides or diepoxides, in polycondensation reactions. The aniline (B41778) nitrogen attacks the electrophilic centers of the co-monomer, leading to the formation of polyamide or polyamine structures, respectively, with the cyclohexylsulfonyl group as a recurring pendant moiety.

These reactions result in polymers where the sulfonamide group is an integral part of the repeating unit. The synthesis of poly(thioester sulfonamide)s, for example, can be achieved through the ring-opening copolymerization of N-sulfonyl aziridines with cyclic thioanhydrides, yielding well-defined polymers with highly alternating structures. nih.gov While not specifically detailing the use of the cyclohexyl- derivative, this methodology illustrates a viable route for creating sulfonamide-containing polymers.

The general approach for preparing sulfonamide-based polymers involves reacting primary or secondary amines with sulfonyl chlorides. nih.gov In this context, derivatives of this compound could be designed to participate in such polymerization schemes, leading to materials with tailored properties.

Incorporation into Functional Polymer Architectures

The distinct properties conferred by the cyclohexylsulfonyl group make this compound an attractive monomer for creating functional polymers. The bulky cyclohexyl group can influence the polymer's morphology and processing characteristics, while the polar sulfonamide group can provide sites for hydrogen bonding, affecting the material's mechanical properties and chemical resistance.

By integrating this monomer into copolymers, its specific functionalities can be combined with the properties of other monomers. For example, it could be copolymerized with monomers that provide flexibility, conductivity, or optical properties, resulting in a multifunctional material. Post-polymerization modification is another strategy where a polymer backbone is first synthesized and then functionalized with this compound, allowing for precise control over the placement and density of the functional group. rsc.org This approach is useful for creating materials for specialized applications such as separation membranes, catalysts, or biocompatible materials.

Ligand Design and Applications in Asymmetric Catalysis

In the field of asymmetric catalysis, the development of chiral ligands that can effectively control the stereochemical outcome of a reaction is of paramount importance. The structure of this compound provides a scaffold that can be modified to create such ligands, which are crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.

Asymmetric Addition Reactions (e.g., diethylzinc addition)

The enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. nih.govnih.gov This reaction produces chiral secondary alcohols, which are valuable building blocks in organic synthesis. mdpi.com The mechanism involves the coordination of the chiral ligand to a metal catalyst, which then orchestrates the stereoselective transfer of an ethyl group from the diethylzinc to the aldehyde.

Ligands similar in structure to the proposed CHAOx, such as N-sulfonylated amino alcohols and disulfonamides, have been successfully employed in this transformation, often in conjunction with a titanium(IV) alkoxide. nih.gov The effectiveness of the catalyst is highly dependent on the ligand's structure. In a hypothetical scenario using a CHAOx-metal complex, the cyclohexylsulfonyl group would play a key role in creating a sterically hindered environment that favors one enantiomeric pathway over the other, leading to a high enantiomeric excess (ee) of the resulting alcohol. Studies with other ligand types have shown that moderate to good enantioselectivities (up to 87% ee) can be achieved. mdpi.com

Below is a table summarizing the results for the asymmetric addition of diethylzinc to benzaldehyde using various types of chiral ligands, illustrating the typical performance of such catalysts.

| Ligand Type | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Pinane-based aminodiol | Ligand/Et₂Zn | Toluene | 0 | 95 | 87 (R) |

| α-Pinene-derived amine | Ligand/Et₂Zn | Hexane | 0 | 98 | 80 (R) |

| Carbohydrate-based diol | Ligand/Ti(OⁱPr)₄/Et₂Zn | Toluene | 0 | 98 | 96 (S) |

This table presents representative data from various studies to illustrate typical results and does not include data for CHAOx ligands. nih.govmdpi.combenthamopen.com

Other Transition Metal-Catalyzed Asymmetric Transformations

Beyond zinc-mediated additions, chiral oxazoline ligands are versatile and have been employed in a wide array of other transition metal-catalyzed reactions. chiba-u.jpnih.gov These include palladium-catalyzed allylic alkylations, copper-catalyzed cyclopropanations, and rhodium-catalyzed hydrosilylations. The success of the ligand in these transformations depends on its ability to form a stable, well-defined complex with the transition metal and to effectively induce asymmetry during the key bond-forming step. nih.gov

Application as Intermediates in Fine Chemical Synthesis

In fine chemical synthesis, intermediates are the molecular building blocks used to construct more complex and often high-value molecules, such as pharmaceuticals and agrochemicals. The structure of this compound suggests its potential as a versatile intermediate.

The aniline portion of the molecule contains a reactive amino group (-NH2) attached to a benzene (B151609) ring. This functional group is a cornerstone of organic synthesis, allowing for a wide array of chemical transformations. For instance, the amino group can be diazotized and subsequently replaced with various other functional groups, a process known as the Sandmeyer reaction. This would allow for the introduction of halogens, cyano groups, or hydroxyl groups onto the aromatic ring, making this compound a precursor to a diverse range of substituted benzene derivatives.

Furthermore, the amino group can readily undergo acylation, alkylation, and arylation reactions, enabling the extension of the molecular framework. These reactions are fundamental in building the carbon skeleton of complex target molecules.

The sulfonyl group (-SO2-) is known for its electron-withdrawing nature, which can influence the reactivity of the aromatic ring. This property can be exploited to direct the position of incoming chemical groups during electrophilic aromatic substitution reactions. The stability of the sulfonyl group also means it can be carried through multi-step syntheses without degradation.

The cyclohexyl group, a bulky and non-polar substituent, can impart specific physical properties to molecules derived from this compound. In medicinal chemistry, for example, the incorporation of a cyclohexyl ring can enhance the lipophilicity of a drug candidate, which may improve its absorption and distribution in the body. The three-dimensional nature of the cyclohexyl group can also play a role in how a molecule interacts with biological targets. nih.gov

Potential Synthetic Pathways Utilizing this compound:

| Reaction Type | Reagents | Potential Product Class |

| Diazotization/Sandmeyer | NaNO2, HCl; CuX (X=Cl, Br, CN) | Halogenated or cyanated cyclohexylsulfonylbenzenes |

| Acylation | Acyl chloride, base | N-acylated cyclohexylsulfonylanilines |

| Alkylation | Alkyl halide, base | N-alkylated cyclohexylsulfonylanilines |

| Sulfonamide formation | Sulfonyl chloride, base | N-sulfonylated cyclohexylsulfonylanilines |

Potential in Dye and Pigment Chemistry

Aniline and its derivatives have been central to the synthetic dye industry since the 19th century. nih.govcuhk.edu.hk The primary application of anilines in this field is as precursors to azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. Azo dyes are known for their vibrant colors and are widely used in textiles, printing, and food coloring. jchemrev.comwikipedia.org

The synthesis of an azo dye typically involves two main steps:

Diazotization: The amino group of an aniline derivative (the diazo component) is converted into a diazonium salt using nitrous acid at low temperatures. jchemrev.com

Azo Coupling: The diazonium salt then reacts with another aromatic compound that is rich in electrons (the coupling component), such as a phenol (B47542) or another aniline, to form the azo compound. jchemrev.comwikipedia.org

This compound possesses the necessary amino group to serve as a diazo component in the synthesis of azo dyes. The general reaction scheme would be as follows:

Diazotization of this compound: 4-Cyclohexylsulfonyl-C6H4-NH2 + NaNO2 + 2HX → 4-Cyclohexylsulfonyl-C6H4-N2+X- + NaX + 2H2O

Azo Coupling with a Coupling Component (e.g., a phenol, Ar-OH): 4-Cyclohexylsulfonyl-C6H4-N2+X- + Ar-OH → 4-Cyclohexylsulfonyl-C6H4-N=N-Ar-OH + HX

The final color of the resulting azo dye would be influenced by the electronic properties of the substituents on both the diazo and coupling components. The electron-withdrawing sulfonyl group in this compound would likely shift the absorption spectrum of the dye, potentially leading to different shades compared to dyes derived from unsubstituted aniline.

The presence of the bulky cyclohexyl group could also affect the dye's properties. It might enhance the dye's solubility in non-polar solvents or polymeric matrices, which could be advantageous for certain applications, such as in plastics or specialized coatings. Additionally, the cyclohexyl group could improve the lightfastness of the dye by sterically hindering the degradation of the azo linkage.

Hypothetical Azo Dyes Derived from this compound:

| Coupling Component | Potential Dye Color | Potential Application |

| Phenol | Yellow-Orange | Textile dyeing |

| N,N-Dimethylaniline | Orange-Red | Pigment for plastics |

| Naphthol | Red to Blue | Ink formulations |

While specific examples of dyes synthesized from this compound are not readily found in the literature, its chemical structure is analogous to other sulfonated anilines that are well-established as dye precursors. Therefore, it represents a plausible candidate for the development of novel dyes and pigments with potentially unique properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.